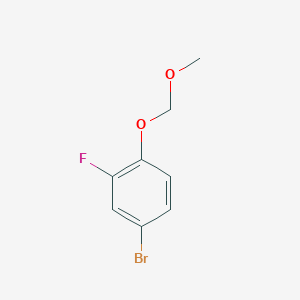
4-Bromo-2-fluoro-1-methoxymethoxy-benzene
Cat. No. B1177036
Key on ui cas rn:
143610-62-2
M. Wt: 235.05 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US05645760
Procedure details


The same procedure as in the synthesis (a) of Example 1 was repeated except that 43.9 g of 2-fluoro-4-bromophenol were used instead of 40 g of p-bromophenol to give 46.7 g (Y., 86.4%) of methoxymethy 4-bromo-2-fluorophenyl ether. GC; 97.2% b.p.; 118°-120° C./14 mmHg
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
86.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]1C=CC(C2C=CC=C(F)C=2F)=CC=1)(=O)C=C.[F:20][C:21]1[CH:26]=[C:25]([Br:27])[CH:24]=[CH:23][C:22]=1[OH:28].C1C(O)=CC=C(Br)C=1>>[Br:27][C:25]1[CH:24]=[CH:23][C:22]([O:28][CH2:1][O:5][CH3:6])=[C:21]([F:20])[CH:26]=1
|
Inputs


Step One
|
Name
|
( a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC1=CC=C(C=C1)C1=C(C(=CC=C1)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
43.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)Br)O
|
Step Three
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)OCOC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.7 g | |
| YIELD: PERCENTYIELD | 86.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
